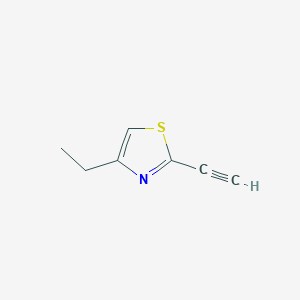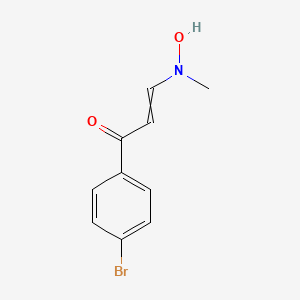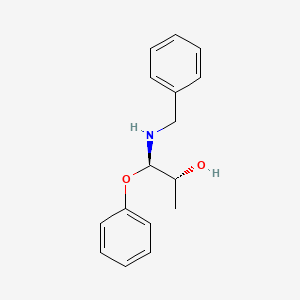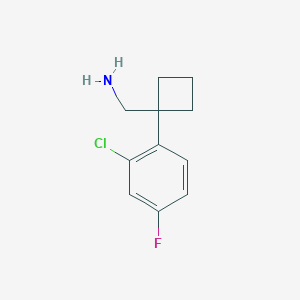![molecular formula C14H18FN3 B11741801 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11741801.png)
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrazole ring, along with methyl groups at the 1st and 3rd positions The phenylethanamine moiety is attached to the pyrazole ring via a methylene bridge
Vorbereitungsmethoden
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone.
Alkylation: The phenylethanamine moiety can be introduced via an alkylation reaction. This involves the reaction of the fluorinated pyrazole with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrazole ring or the phenylethanamine moiety.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, potentially inhibiting their activity. The phenylethanamine moiety may contribute to the compound’s overall binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine can be compared with other similar compounds, such as:
N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding properties.
N-[(5-methyl-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine: The presence of a methyl group instead of a fluorine atom can lead to differences in electronic properties and steric effects.
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-ethylamine: This compound lacks the phenyl group, which may influence its biological activity and solubility.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the fluorine atom and the phenylethanamine moiety, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18FN3 |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H18FN3/c1-11-13(14(15)18(2)17-11)10-16-9-8-12-6-4-3-5-7-12/h3-7,16H,8-10H2,1-2H3 |
InChI-Schlüssel |
LBNWNNXSLZEKQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1CNCCC2=CC=CC=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741722.png)

amine](/img/structure/B11741736.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741744.png)

![[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741767.png)
![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741768.png)
![2-[4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11741769.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11741781.png)
![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B11741788.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741796.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741809.png)
